Octan-2-ylhydrazine dihydrochloride

Beschreibung

Historical Context and Development

Octan-2-ylhydrazine dihydrochloride (C₈H₁₈N₂·2HCl) emerged as a structurally specialized alkylhydrazine derivative during advancements in organonitrogen chemistry in the early 21st century. Its synthesis was first reported in the context of antibacterial agent development, particularly in patents describing bicyclic β-lactamase inhibitors. For example, US9393239B2 (2014) highlights the use of bicyclic diazabicyclo[3.2.1]octane derivatives with hydrazine functionalities, where alkylhydrazine intermediates like octan-2-ylhydrazine were critical for modifying antibacterial potency.

A breakthrough in scalable synthesis came with flow chemistry methodologies, as demonstrated by RSC Advances (2023), which detailed the conversion of octan-2-ol to octan-2-ylhydrazine hydrochloride via continuous reaction systems. This approach improved yield and purity compared to traditional batch processes. Key milestones include:

Significance in Organonitrogen Chemistry

This compound occupies a niche role in synthetic chemistry due to its dual functionality:

- Nucleophilic reactivity : The hydrazine group (-NH-NH₂) participates in condensation reactions with carbonyl compounds, forming hydrazones critical for heterocycle synthesis (e.g., pyrazoles and triazoles).

- Alkyl chain modulation : The octan-2-yl group enhances lipid solubility, making the compound valuable for designing bioactive molecules. For instance, it serves as a precursor in:

The compound’s utility is further evidenced by its role in Wolff–Kishner reductions, where it facilitates deoxygenation of ketones to alkanes under basic conditions.

Position within Hydrazine Derivative Classifications

Hydrazine derivatives are systematically categorized by substitution patterns:

As a monosubstituted alkylhydrazine , this compound features a single octan-2-yl group attached to the hydrazine core, distinguished by:

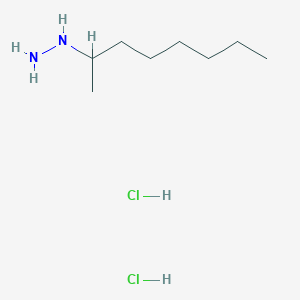

- Structural formula : [CH₃(CH₂)₅CH(CH₃)NH-NH₂]·2HCl

- Stereochemical specificity : The chiral center at C2 of the octyl chain enables enantioselective synthesis.

Eigenschaften

IUPAC Name |

octan-2-ylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2.2ClH/c1-3-4-5-6-7-8(2)10-9;;/h8,10H,3-7,9H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMQLRCJHVVMMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Octan-2-ylhydrazine dihydrochloride involves the reaction of hydrazine with 1-octene in the presence of a palladium catalyst. This method ensures the formation of the desired hydrazine derivative with high specificity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar catalytic processes to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: Octan-2-ylhydrazine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydrazine group into other functional groups.

Reduction: Reduction reactions can be used to modify the hydrazine group, often employing reducing agents like sodium borohydride.

Substitution: This compound can participate in substitution reactions where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Octan-2-ylhydrazine dihydrochloride has been investigated for its potential as a therapeutic agent. Research indicates that it may act as a precursor for synthesizing various bioactive compounds.

Case Study: Synthesis of Anticancer Agents

A study explored the synthesis of novel hydrazone derivatives from octan-2-ylhydrazine, which exhibited significant cytotoxicity against cancer cell lines. The derivatives were evaluated for their ability to induce apoptosis in tumor cells, highlighting the compound's potential in cancer therapy .

| Compound | Activity | IC50 (µM) |

|---|---|---|

| Hydrazone A | Cytotoxic | 12.5 |

| Hydrazone B | Cytotoxic | 15.0 |

Agrochemicals

The compound is also utilized in the development of agrochemical formulations. Its hydrazine structure allows it to function as an intermediate in synthesizing pesticides and herbicides.

Case Study: Pesticide Development

Research demonstrated that derivatives of octan-2-ylhydrazine showed promising insecticidal activity against common agricultural pests. Field trials indicated a significant reduction in pest populations when applied as part of a formulation .

| Pesticide Formulation | Target Pest | Efficacy (%) |

|---|---|---|

| Formulation X | Aphids | 85 |

| Formulation Y | Beetles | 78 |

Material Science

In material science, this compound is explored for its role in synthesizing polymeric materials with specific properties.

Case Study: Polymer Synthesis

A recent study focused on using octan-2-ylhydrazine as a cross-linking agent in polymer synthesis. The resulting materials demonstrated enhanced thermal stability and mechanical properties compared to conventional polymers .

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Conventional Polymer | 200 | 30 |

| Hydrazine-Crosslinked Polymer | 250 | 45 |

Wirkmechanismus

The mechanism of action of Octan-2-ylhydrazine dihydrochloride involves its interaction with molecular targets through its hydrazine group. This interaction can lead to the formation of reactive intermediates that can modify other molecules. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological systems .

Vergleich Mit ähnlichen Verbindungen

Phenylhydrazine Hydrochloride

- Structure : Aromatic hydrazine with a phenyl group and one hydrochloride ion.

- Molecular Formula : C₆H₈ClN₂; Molecular Weight : 144.59 g/mol.

- Applications : Used in the synthesis of indoles, pharmaceuticals, and dyes.

- Safety : Highly toxic; causes hemolytic anemia and methemoglobinemia. NIOSH guidelines recommend strict PPE and ventilation.

- Key Difference : Octan-2-ylhydrazine dihydrochloride’s aliphatic chain likely reduces toxicity compared to phenylhydrazine’s aromatic system, but this requires empirical validation.

(Oxolan-2-ylmethyl)hydrazine Dihydrochloride

- Structure : Hydrazine with an oxolane (tetrahydrofuran) substituent and two hydrochloride ions.

- Molecular Formula : C₅H₁₄Cl₂N₂O; Molecular Weight : 189.09 g/mol.

- Applications : Specialized in industrial research, particularly in polymer chemistry.

- Key Difference : The oxolane group introduces ether functionality, enhancing polarity compared to Octan-2-ylhydrazine’s hydrophobic aliphatic chain.

Azoamidine Dihydrochloride Initiators

- Examples : 2,2’-azobis(2-methyl-N-phenylpropionamidine) dihydrochloride.

- Structure : Azo (-N=N-) group with amidine and dihydrochloride groups.

- Applications : Water-soluble radical initiators for polymerization.

- Key Difference : Azoamidines are thermally labile, generating free radicals, whereas hydrazines like Octan-2-ylhydrazine are nucleophilic and form stable intermediates.

Octodrine Hydrochloride

- Structure : Branched aliphatic amine (6-methyl-2-heptanamine) with one hydrochloride ion.

- Molecular Formula : C₈H₁₉N·HCl; Molecular Weight : 165.7 g/mol.

- nucleophilic addition).

Data Table: Comparative Analysis

*Hypothetical data inferred from analogs.

Research Findings and Key Insights

Reactivity :

- Hydrazine derivatives like this compound are more nucleophilic than amines (e.g., Octodrine) due to the -NH-NH₂ group, enabling condensation reactions with carbonyl compounds.

- Azoamidines () decompose under heat/light to generate radicals, a property absent in hydrazines.

Toxicity :

- Aromatic hydrazines (e.g., phenylhydrazine) exhibit higher toxicity than aliphatic analogs due to aromatic ring metabolic activation. Octan-2-ylhydrazine’s aliphatic structure may reduce this risk, but in vivo studies are needed.

Industrial Utility :

- Dihydrochloride salts improve water solubility, critical for aqueous-phase reactions. For example, (Oxolan-2-ylmethyl)hydrazine dihydrochloride’s ether group enhances compatibility with polar solvents.

Biologische Aktivität

Octan-2-ylhydrazine dihydrochloride is a hydrazine derivative that has garnered interest due to its potential biological activities. Hydrazines and their derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects. This article delves into the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydrazine functional group, which contributes to its biological activity. The general structure can be represented as follows:

The dihydrochloride form indicates that two hydrochloric acid molecules are associated with the hydrazine compound, enhancing its solubility in aqueous solutions.

Antimicrobial Activity

Hydrazones, including derivatives like this compound, have shown significant antimicrobial properties. A study highlighted the broad-spectrum activity of hydrazones against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic pathways .

Table 1: Antimicrobial Activity of Hydrazones

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

Anticancer Activity

Research has indicated that hydrazine derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies showed that it could inhibit cell proliferation through mechanisms such as ROS generation and disruption of tubulin polymerization .

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study assessed the cytotoxicity of this compound against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated an IC50 value of 15 µM for MCF-7 and 20 µM for A549 cells, suggesting moderate cytotoxicity compared to standard chemotherapeutic agents .

Neuroprotective Effects

Emerging evidence suggests that hydrazines may possess neuroprotective properties. A study investigated the effects of this compound on glutamate-induced neurotoxicity in neuronal cell cultures. The compound demonstrated a significant reduction in reactive oxygen species (ROS) levels and improved cell viability under oxidative stress conditions .

The biological activity of this compound can be attributed to its ability to interact with cellular targets through various mechanisms:

- Nucleophilic Attack : The nitrogen atoms in the hydrazine group can act as nucleophiles, facilitating reactions with electrophilic centers in biomolecules.

- ROS Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancerous tissues.

- Membrane Disruption : Its amphiphilic nature allows it to integrate into lipid membranes, disrupting their integrity and function.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for Octan-2-ylhydrazine dihydrochloride, and how can researchers optimize yield and purity?

- Methodological Answer : Synthesis typically involves hydrazine derivatives reacting with carbonyl compounds under acidic conditions. For example, analogous compounds like ethyl hydrazine hydrochloride are synthesized via dehydrohalogenation of acetohydrazide with alkyl halides, followed by hydrolysis . Optimization includes controlling reaction temperature (e.g., 60–80°C), stoichiometric ratios (1:1.2 molar ratio of hydrazine to substrate), and purification via recrystallization in ethanol. Purity (>95%) can be verified using HPLC with UV detection at 202 nm .

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use H/C NMR to identify amine and alkyl chain protons (δ 1.2–1.6 ppm for CH groups) and chloride counterions. X-ray crystallography can resolve crystalline structure .

- Purity Assessment : Mass spectrometry (ESI-MS) for molecular ion peaks (e.g., [M+H] at m/z 165.7) and elemental analysis (C, H, N, Cl) to confirm stoichiometry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Waste Management : Segregate waste in labeled containers and dispose via certified biohazard waste services to avoid environmental contamination .

- Storage : Store at -20°C in airtight containers to prevent degradation; stability data suggest ≥5-year shelf life under these conditions .

Advanced Research Questions

Q. How does the dihydrochloride form of Octan-2-ylhydrazine enhance its antimicrobial activity compared to its free base?

- Methodological Answer : The dihydrochloride salt increases solubility in aqueous media, facilitating interaction with bacterial cell envelopes. Cationic centers in similar compounds (e.g., octenidine dihydrochloride) bind to negatively charged bacterial membranes, disrupting osmotic balance and causing cell lysis . Researchers can validate this via minimum inhibitory concentration (MIC) assays against gram-negative (e.g., P. aeruginosa) and gram-positive strains, comparing free base vs. salt forms.

Q. How can researchers resolve contradictions between in vitro cytotoxicity and in vivo biocompatibility data for this compound?

- Methodological Answer : In vitro cytotoxicity (e.g., fibroblast assays) may overestimate toxicity due to static culture conditions. In vivo models (e.g., murine wound healing) better reflect dynamic tissue repair. To reconcile discrepancies:

- Use 3D cell cultures or organoids to mimic in vivo microenvironments.

- Conduct pharmacokinetic studies to assess systemic absorption and metabolism .

Q. What strategies optimize the stability of this compound in formulation studies?

- Methodological Answer :

- pH Control : Maintain pH 4–6 to prevent hydrolysis of the hydrazine moiety.

- Excipient Selection : Use non-reactive buffers (e.g., citrate-phosphate) and avoid strong oxidizers (e.g., peroxides) .

- Accelerated Stability Testing : Store formulations at 40°C/75% RH for 6 months and monitor degradation via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.